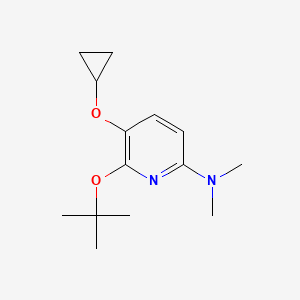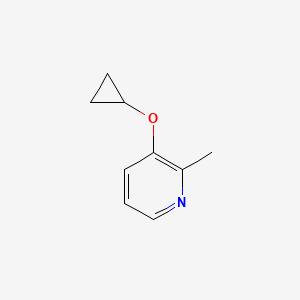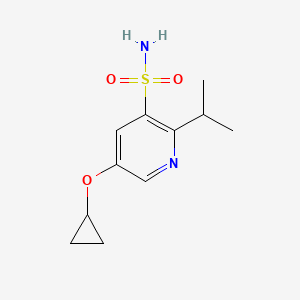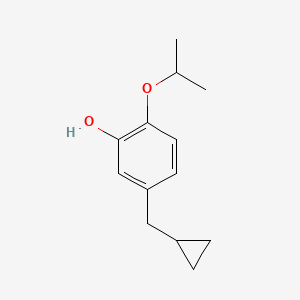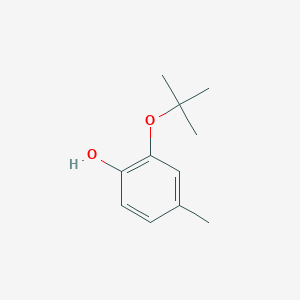
2-(Tert-butoxy)-4-methylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Tert-butoxy)-4-methylphenol is an organic compound with the molecular formula C11H16O2. It is a phenolic compound where the hydroxyl group is substituted with a tert-butoxy group at the ortho position and a methyl group at the para position. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butoxy)-4-methylphenol typically involves the alkylation of 4-methylphenol (p-cresol) with tert-butyl alcohol in the presence of an acid catalyst. The reaction can be carried out under mild conditions, often using sulfuric acid or hydrochloric acid as the catalyst. The reaction proceeds as follows:
p-Cresol+tert-Butyl alcoholH2SO4this compound
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the product. The use of flow microreactors has been shown to be more efficient and sustainable compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
2-(Tert-butoxy)-4-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding hydroquinone.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
2-(Tert-butoxy)-4-methylphenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for phenols.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential use in drug development due to its phenolic structure.
Industry: Used in the production of polymers and as an intermediate in the synthesis of other chemicals.
Mecanismo De Acción
The mechanism of action of 2-(Tert-butoxy)-4-methylphenol involves its interaction with various molecular targets. The tert-butoxy group provides steric hindrance, which can influence the reactivity of the phenolic group. The compound can act as an antioxidant by donating hydrogen atoms to neutralize free radicals. This activity is mediated through the formation of phenoxyl radicals, which are stabilized by the tert-butoxy group .
Comparación Con Compuestos Similares
Similar Compounds
2-Butoxyethanol: An organic compound with a similar butoxy group but different applications.
tert-Butyloxycarbonyl-protected amino acids: Used in peptide synthesis and share the tert-butoxy group as a protecting group
Uniqueness
2-(Tert-butoxy)-4-methylphenol is unique due to its specific substitution pattern, which imparts distinct chemical properties. The presence of both the tert-butoxy and methyl groups influences its reactivity and stability, making it a valuable compound in various applications.
Propiedades
Fórmula molecular |
C11H16O2 |
|---|---|
Peso molecular |
180.24 g/mol |
Nombre IUPAC |
4-methyl-2-[(2-methylpropan-2-yl)oxy]phenol |
InChI |
InChI=1S/C11H16O2/c1-8-5-6-9(12)10(7-8)13-11(2,3)4/h5-7,12H,1-4H3 |
Clave InChI |
OYSHEHPHFYPMFK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


